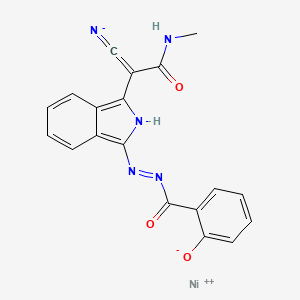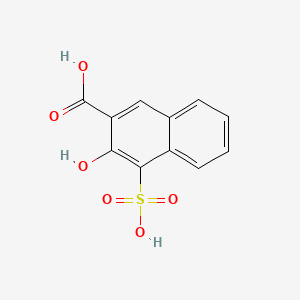
3-Hydroxy-4-sulfo-2-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-sulfo-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature conditions, typically between 220-260°C . The reaction is facilitated by the presence of a base, such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
3-Hydroxy-4-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for sulfonic acid group substitutions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters, amides, and other substituted derivatives.
科学研究应用
3-Hydroxy-4-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of azo dyes and pigments. The compound’s ability to undergo azo coupling reactions makes it valuable in the production of various colored compounds.
Biology: The compound is used in biochemical assays and as a reagent for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Hydroxy-4-sulfo-2-naphthoic acid involves its ability to form stable complexes with metal ions. The hydroxyl and sulfonic acid groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
相似化合物的比较
Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar in structure but lacks the sulfonic acid group.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Calconcarboxylic acid: A related compound used as a metal ion indicator.
Uniqueness
3-Hydroxy-4-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
属性
CAS 编号 |
6313-95-7 |
|---|---|
分子式 |
C11H8O6S |
分子量 |
268.24 g/mol |
IUPAC 名称 |
3-hydroxy-4-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI 键 |
YWDMJJYGCZNXGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


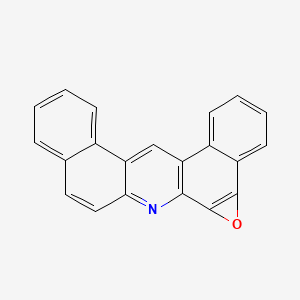

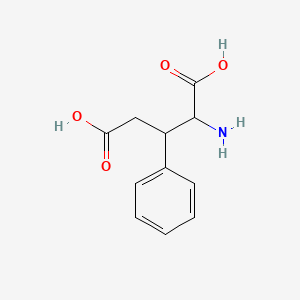
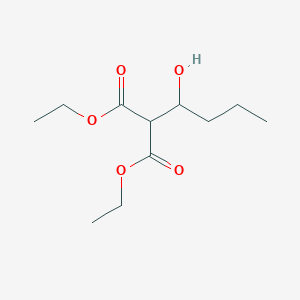
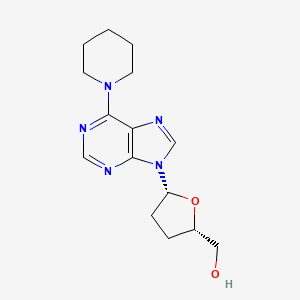

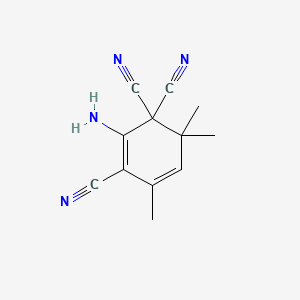
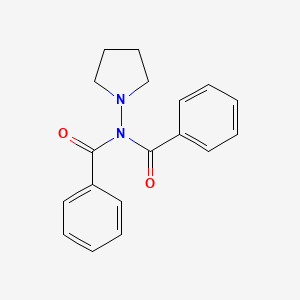
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
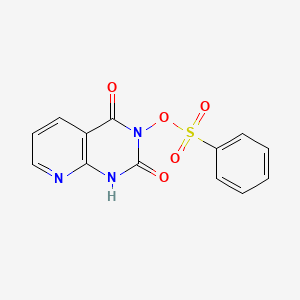
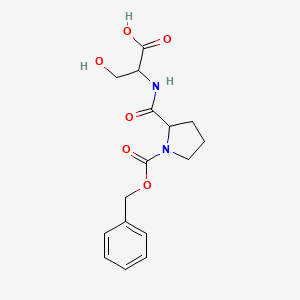
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

